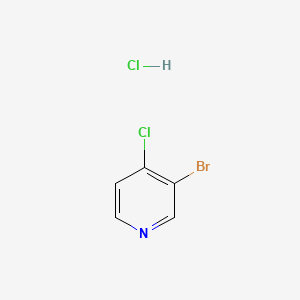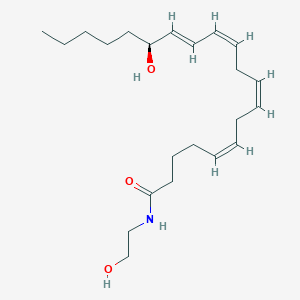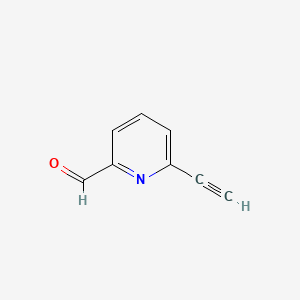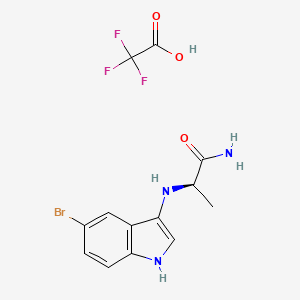
Myelin Basic Protein (83-99) (bovine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myelin Basic Protein (83-99) (bovine) is a peptide fragment derived from the larger myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This specific fragment, consisting of amino acids 83 to 99, has been extensively studied for its role in autoimmune diseases, particularly multiple sclerosis. The myelin sheath is essential for the proper functioning of the nervous system as it insulates nerve fibers and facilitates the rapid transmission of electrical signals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myelin Basic Protein (83-99) (bovine) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the incoming amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of the protecting group from the amino acid’s amine group, typically using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified, often using high-performance liquid chromatography (HPLC).
Industrial Production Methods: While the industrial production of Myelin Basic Protein (83-99) (bovine) is less common, it can be scaled up using automated peptide synthesizers that follow the same principles as SPPS. The key challenges in industrial production include ensuring high purity and yield, which are addressed through optimization of reaction conditions and purification processes.
Types of Reactions:
Oxidation: Myelin Basic Protein (83-99) (bovine) can undergo oxidation, particularly at methionine residues, which can affect its biological activity.
Reduction: Disulfide bonds within the peptide can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues within the peptide can be substituted to create analogs for research purposes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Standard SPPS reagents and conditions.
Major Products Formed: The primary product of these reactions is the modified peptide, which can be used to study the structure-function relationship of Myelin Basic Protein (83-99) (bovine) and its role in autoimmune diseases.
Scientific Research Applications
Myelin Basic Protein (83-99) (bovine) has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study protein folding, stability, and interactions.
Biology: Investigated for its role in the immune response, particularly in the context of multiple sclerosis.
Medicine: Explored as a potential therapeutic target for autoimmune diseases. It is also used in the development of diagnostic assays for multiple sclerosis.
Industry: Utilized in the production of research reagents and diagnostic kits.
Mechanism of Action
Myelin Basic Protein (83-99) (bovine) exerts its effects primarily through its interaction with the immune system. It is recognized by T-cells, which can lead to an autoimmune response. This peptide fragment is known to bind to major histocompatibility complex (MHC) molecules, presenting itself to T-cell receptors and triggering an immune response. This mechanism is central to its role in the pathogenesis of multiple sclerosis, where the immune system mistakenly attacks the myelin sheath.
Comparison with Similar Compounds
Myelin Oligodendrocyte Glycoprotein (MOG): Another myelin-associated protein involved in autoimmune responses.
Proteolipid Protein (PLP): A major component of the myelin sheath, also implicated in demyelinating diseases.
Neurofilament Proteins: Structural proteins in neurons that can also be targets of autoimmune responses.
Uniqueness: Myelin Basic Protein (83-99) (bovine) is unique due to its specific sequence and its role as a dominant epitope in multiple sclerosis. Its ability to induce an autoimmune response makes it a valuable tool for studying the mechanisms of autoimmune diseases and developing potential therapies.
Properties
IUPAC Name |
(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C93H143N25O24/c1-11-50(8)73(88(137)112-72(49(6)7)87(136)115-75(52(10)120)90(139)117-38-22-30-64(117)83(132)104-58(29-20-36-101-93(98)99)78(127)114-74(51(9)119)91(140)118-39-23-32-66(118)92(141)142)113-82(131)62(43-67(96)121)107-77(126)57(28-18-19-35-94)103-79(128)59(40-53-24-14-12-15-25-53)105-80(129)60(41-54-26-16-13-17-27-54)106-81(130)61(42-55-45-100-46-102-55)108-85(134)70(47(2)3)111-86(135)71(48(4)5)110-84(133)65-31-21-37-116(65)89(138)63(44-68(97)122)109-76(125)56(95)33-34-69(123)124/h12-17,24-27,45-52,56-66,70-75,119-120H,11,18-23,28-44,94-95H2,1-10H3,(H2,96,121)(H2,97,122)(H,100,102)(H,103,128)(H,104,132)(H,105,129)(H,106,130)(H,107,126)(H,108,134)(H,109,125)(H,110,133)(H,111,135)(H,112,137)(H,113,131)(H,114,127)(H,115,136)(H,123,124)(H,141,142)(H4,98,99,101)/t50-,51+,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-,73-,74-,75-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBKOGASLFQQHS-NIURNJHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C6CCCN6C(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CNC=N5)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C93H143N25O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1995.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tetrakis[1-[(4-tert-butylphenyl)sulfonyl]-(2R)-pyrrolidinecarboxylate]dirhodium(II)](/img/structure/B575123.png)








![4-(4,4-Diphenylbuta-1,3-dien-1-yl)-N,N-bis[4-(4,4-diphenylbuta-1,3-dien-1-yl)phenyl]aniline](/img/structure/B575136.png)
